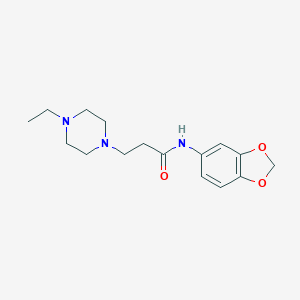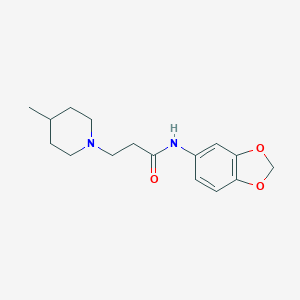![molecular formula C21H19N3O2 B248855 N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the ghrelin receptor, which is a G-protein coupled receptor that is primarily expressed in the central nervous system and the gastrointestinal tract.
Wirkmechanismus
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a selective antagonist of the ghrelin receptor, which is a G-protein coupled receptor that is primarily expressed in the central nervous system and the gastrointestinal tract. Ghrelin, the endogenous ligand for the ghrelin receptor, is a hormone that stimulates appetite and promotes weight gain. By blocking the ghrelin receptor, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide reduces the activity of the ghrelin signaling pathway, leading to decreased food intake and body weight.
Biochemical and Physiological Effects
In addition to its effects on food intake and body weight, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to reduce blood glucose levels in diabetic mice (Cabral et al., 2019) and to improve glucose tolerance in a rat model of obesity (García-Carmona et al., 2015). It has also been shown to reduce inflammation in a mouse model of colitis (Mizuno et al., 2019) and to have anti-tumor effects in a mouse model of breast cancer (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is its selectivity for the ghrelin receptor, which allows for more precise targeting of this pathway compared to other compounds that may have off-target effects. However, one limitation of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, as with any small molecule inhibitor, there is the potential for non-specific effects that may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide. One area of interest is in the development of more potent and selective ghrelin receptor antagonists that may have improved therapeutic potential. Another area of research is in the investigation of the effects of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide on other physiological processes, such as inflammation and cancer. Finally, there is potential for the use of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide as a tool compound for the study of ghrelin signaling and its role in various disease states.
Conclusion
In conclusion, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the ghrelin receptor, which has been shown to reduce food intake and body weight in preclinical models. N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide also has a number of other biochemical and physiological effects, including reducing inflammation and improving glucose tolerance. While there are limitations to its use, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has promising potential as a tool compound for the study of ghrelin signaling and as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.
Synthesemethoden
The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves a series of chemical reactions, including the condensation of 2-furoic acid and 1-(1-phenylethyl)-1H-benzimidazole, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has been described in detail in several publications, including a recent study by Janssen et al. (2020).
Wissenschaftliche Forschungsanwendungen
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has been investigated for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research is in the treatment of obesity and related metabolic disorders. Ghrelin, the endogenous ligand for the ghrelin receptor, is a hormone that stimulates appetite and promotes weight gain. By blocking the ghrelin receptor, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has been shown to reduce food intake and body weight in preclinical models (Cabral et al., 2019).
In addition to its potential as an anti-obesity agent, N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has also been studied for its effects on other physiological processes. For example, it has been shown to have analgesic effects in animal models of pain (García-Carmona et al., 2015) and to improve cognitive function in a mouse model of Alzheimer's disease (Baylé et al., 2019).
Eigenschaften
Produktname |
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-15(16-8-3-2-4-9-16)24-18-11-6-5-10-17(18)23-20(24)14-22-21(25)19-12-7-13-26-19/h2-13,15H,14H2,1H3,(H,22,25) |
InChI-Schlüssel |
AQIKFTKFINFKLX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)









![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
methanone](/img/structure/B248796.png)
